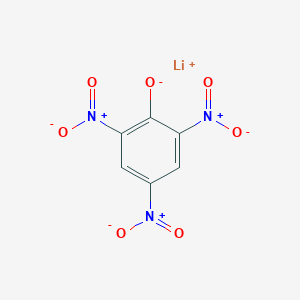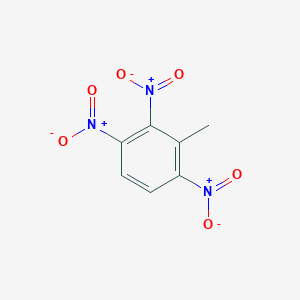![molecular formula C10H5Cl3N3NaO3S B101577 Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt CAS No. 19045-70-6](/img/structure/B101577.png)
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt, also known as TCMPS, is a synthetic compound that belongs to the family of sulfonic acids. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. TCMPS is a potent inhibitor of protein kinases, which makes it a valuable tool for studying the mechanism of action of these enzymes.
Mecanismo De Acción
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which is necessary for its activity. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt is a selective inhibitor of protein kinases and does not affect other enzymes such as phosphatases.
Efectos Bioquímicos Y Fisiológicos
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt has been shown to inhibit various protein kinases such as c-Src, c-Abl, and EGFR. Inhibition of these enzymes has been associated with decreased cell proliferation and increased apoptosis in cancer cells. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt in lab experiments is its selectivity for protein kinases. This allows researchers to study the specific role of these enzymes in various cellular processes. Another advantage is the availability of Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt as a commercial reagent, which makes it easy to obtain and use in experiments. However, one limitation of Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt in scientific research. One direction is the development of new drugs that target protein kinases. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used as a starting point for the development of more potent and selective inhibitors of these enzymes. Another direction is the study of the role of protein kinases in various diseases such as cancer and neurodegenerative disorders. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used to identify new targets for drug development and to understand the mechanism of action of these enzymes in disease progression. Additionally, Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Métodos De Síntesis
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be synthesized by reacting 2,5,6-trichloro-4-pyrimidinylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt as a monosodium salt. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt is a valuable tool for scientific research due to its ability to inhibit protein kinases. Protein kinases are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of protein kinases is associated with various diseases such as cancer, diabetes, and neurodegenerative disorders. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used to study the mechanism of action of protein kinases and to develop new drugs that target these enzymes.
Propiedades
Número CAS |
19045-70-6 |
|---|---|
Nombre del producto |
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt |
Fórmula molecular |
C10H5Cl3N3NaO3S |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
sodium;4-[(2,5,6-trichloropyrimidin-4-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C10H6Cl3N3O3S.Na/c11-7-8(12)15-10(13)16-9(7)14-5-1-3-6(4-2-5)20(17,18)19;/h1-4H,(H,14,15,16)(H,17,18,19);/q;+1/p-1 |
Clave InChI |
VTXOVTPXCSYGRN-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] |
Otros números CAS |
19045-70-6 |
Sinónimos |
4-[(2,5,6-Trichloro-4-pyrimidinyl)amino]benzenesulfonic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)




